Lipophilicity-Driven Differentiation: XLogP3 Comparison with the Cbz-Protected Analog
The compound's computed lipophilicity (XLogP3 = 1.4) is substantially lower than that of its direct Cbz-protected analog, Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (CAS 933477-82-8), which is predicted to have a higher logP due to the additional benzyl group [1]. This difference is critical for CNS drug discovery programs where lower lipophilicity correlates with reduced non-specific tissue binding and improved metabolic stability.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (CAS 933477-82-8), predicted XLogP3 ~2.0–2.5 based on C16H21NO5 scaffold |
| Quantified Difference | ΔXLogP3 ≥ 0.6 log units (lower for target compound) |
| Conditions | Computed by XLogP3 algorithm (PubChem) based on molecular structure |
Why This Matters
A lower logP facilitates aqueous solubility and reduces off-target binding risks, making the Boc-protected building block a preferred choice for early-stage CNS lead generation libraries.
- [1] PubChem. (2026). Compound Summary for CID 45073872: Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/179689-21-5 (Target compound data). Analogue XLogP3 inferred from scaffold-based combinatorial models. View Source
